3-Cyclopropyl-3'-phenyl-5,5'-bi-1,2,4-oxadiazole
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Overview
Description
3-Cyclopropyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by the presence of a cyclopropyl group and a phenyl group attached to the oxadiazole ring, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole typically involves the cyclocondensation of appropriate amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of cyclopropylamidoxime with phenylacetic acid under acidic conditions to form the desired oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-Cyclopropyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Scientific Research Applications
3-Cyclopropyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5,5’-bi-1,2,4-oxadiazole: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.
3-Cyclopropyl-5,5’-bi-1,2,4-oxadiazole: Lacks the phenyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
3-Cyclopropyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. These structural features can enhance its stability, reactivity, and potential for various applications compared to similar compounds.
Properties
IUPAC Name |
3-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-2-4-8(5-3-1)10-14-12(18-16-10)13-15-11(17-19-13)9-6-7-9/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEMTLCFPQAIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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